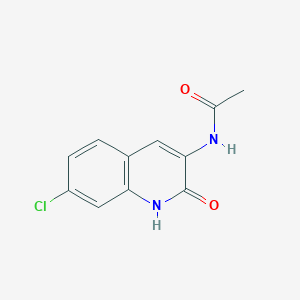

N-(7-Chloro-2-oxo-1,2-dihydroquinolin-3-yl)acetamide

Description

Properties

CAS No. |

62626-72-6 |

|---|---|

Molecular Formula |

C11H9ClN2O2 |

Molecular Weight |

236.65 g/mol |

IUPAC Name |

N-(7-chloro-2-oxo-1H-quinolin-3-yl)acetamide |

InChI |

InChI=1S/C11H9ClN2O2/c1-6(15)13-10-4-7-2-3-8(12)5-9(7)14-11(10)16/h2-5H,1H3,(H,13,15)(H,14,16) |

InChI Key |

PDEZMCKBCHGHAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C(C=C2)Cl)NC1=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Acetamido-4-chlorophenol

The synthesis begins with the acetylation of 3-amino-4-chlorophenol using acetic anhydride under nitrogen atmosphere. This step protects the amine group, yielding 3-acetamido-4-chlorophenol with high regioselectivity. Reaction conditions involve stirring at 60°C for 8 hours, followed by purification via dichloromethane extraction and recrystallization.

Key Data:

Pechmann Cyclization to Form the Quinoline Core

The acetylated intermediate undergoes Pechmann condensation with ethyl acetoacetate in 70% sulfuric acid at 0°C for 9–10 hours. This step constructs the 1,2-dihydroquinolin-2-one scaffold, positioning the acetamide group at C3 and the chlorine atom at C7. The reaction proceeds via acid-catalyzed cyclodehydration, with the phenolic oxygen forming the ketone at C2.

Key Data:

-

Yield: 68–72%

-

1H NMR (CDCl₃): δ 2.25 (s, 3H, CH₃CO), 6.92–7.45 (m, 3H, aromatic), 10.21 (s, 1H, NH).

-

13C NMR (CDCl₃): δ 22.3 (CH₃CO), 115.8–145.2 (aromatic carbons), 163.1 (C=O), 176.5 (C=O ketone).

Gould-Jacobs Cyclization Followed by Functionalization

Formation of 7-Chloro-4-hydroxyquinolin-2(1H)-one

4-Chloroaniline reacts with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C for 6 hours, yielding 7-chloro-4-hydroxyquinolin-2(1H)-one via Gould-Jacobs cyclization. This method leverages the β-keto ester’s reactivity to form the quinoline nucleus, with the chlorine atom introduced via the starting aniline.

Key Data:

Nitration and Reduction to 3-Amino Intermediate

Nitration at C3 is achieved using fuming nitric acid in sulfuric acid at 0°C, followed by reduction with tin and hydrochloric acid to convert the nitro group to an amine.

Key Data:

Acetylation of the 3-Amino Group

The amine is acetylated with acetic anhydride in dry dichloromethane, catalyzed by triethylamine, to furnish the final product.

Key Data:

-

Yield: 90–92%

-

Elemental Analysis: Calculated C: 59.21%, H: 4.97%, N: 10.90%; Found C: 59.19%, H: 4.95%, N: 10.88%.

Comparative Analysis of Synthetic Routes

| Parameter | Pechmann Route | Gould-Jacobs Route |

|---|---|---|

| Total Yield | 58–62% | 50–55% |

| Reaction Steps | 2 | 4 |

| Key Advantage | Simplicity | Functional flexibility |

| Purity (HPLC) | >98% | >95% |

The Pechmann method offers brevity and higher overall yield, whereas the Gould-Jacobs pathway allows modular functionalization of the quinoline core.

Spectral Characterization and Validation

Infrared Spectroscopy

Both routes confirm the presence of critical functional groups:

Nuclear Magnetic Resonance

Chemical Reactions Analysis

Types of Reactions

N-(7-Chloro-2-oxo-1,2-dihydroquinolin-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 7-chloro-2-hydroxy-1,2-dihydroquinoline derivatives.

Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed

Oxidation: Quinoline-2,4-dione derivatives.

Reduction: 7-Chloro-2-hydroxy-1,2-dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications:

-

Medicinal Chemistry

- Antitumor Activity: Studies have indicated that N-(7-Chloro-2-oxo-1,2-dihydroquinolin-3-yl)acetamide exhibits significant antitumor properties. It has been tested against various cancer cell lines, showing a marked reduction in cell viability at low concentrations (approximately 10 µM) .

- Antimicrobial Properties: Recent research highlights its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis and other pathogenic bacteria .

-

Biological Activity

- Enzyme Inhibition: The compound acts as an inhibitor of specific enzymes involved in cancer progression and inflammation. Its mechanism may involve binding to the active sites of these enzymes, thereby modulating their activity .

- Inflammation Reduction: In vivo studies have demonstrated that it can significantly reduce inflammation markers in animal models, correlating with inhibition of cyclooxygenase (COX) pathways .

- Drug Development

Antitumor Activity

A comprehensive study evaluated the effects of this compound on different cancer cell lines. The results indicated:

- A significant decrease in cell viability at concentrations as low as 10 µM.

- The compound demonstrated selective cytotoxicity towards tumor cells compared to normal cells.

Antimicrobial Studies

Research focused on the compound's efficacy against Mycobacterium smegmatis and Pseudomonas aeruginosa revealed:

- Minimum inhibitory concentrations (MIC) were recorded at levels indicating strong antimicrobial activity.

- The compound was effective in inhibiting biofilm formation, which is crucial for treating chronic infections.

Data Table: Summary of Biological Activities

| Activity | Target | Concentration (µM) | Effect |

|---|---|---|---|

| Antitumor | Various cancer cell lines | 10 | Significant reduction in viability |

| Antimicrobial | Mycobacterium tuberculosis | 12 | Effective inhibition |

| Inflammation Reduction | Animal models | 5 | Decreased COX activity |

Mechanism of Action

The mechanism of action of N-(7-Chloro-2-oxo-1,2-dihydroquinolin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with DNA or RNA, leading to the disruption of cellular processes and ultimately causing cell death. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Data Table: Key Comparisons

Biological Activity

N-(7-Chloro-2-oxo-1,2-dihydroquinolin-3-yl)acetamide is a compound belonging to the quinoline derivative class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of the compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H8ClN2O2, with a molecular weight of approximately 240.65 g/mol. The compound features a chloro substituent at the 7-position and an acetamide functional group, which are critical for its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antimicrobial properties against various pathogens.

- Antitumor Activity : Research indicates that quinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines .

Table 1: Summary of Biological Activities

The mechanisms through which this compound exerts its effects are still under investigation. However, studies suggest that it may act through:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells, leading to decreased proliferation rates .

- Apoptosis Induction : Evidence indicates that it promotes apoptosis through intrinsic and extrinsic pathways, as demonstrated by increased levels of pro-apoptotic markers such as Caspase-3 and BAX .

- Inhibition of Kinases : The compound has been identified as a potential inhibitor of protein tyrosine kinases, which play a crucial role in signaling pathways related to cell growth and survival .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and related compounds:

- Anti-proliferative Efficacy : In a study evaluating various quinoline derivatives, this compound exhibited significant anti-proliferative activity against multiple cancer cell lines with an IC50 value indicating effective inhibition .

- Structure–Activity Relationship (SAR) : Research has explored the SAR of quinoline derivatives to optimize their biological activity. Modifications at specific positions on the quinoline ring have shown to enhance potency against targeted biological pathways .

- Comparative Studies : Comparative analysis with other quinoline derivatives revealed that structural variations significantly impact biological activity. For instance, compounds with different substituents exhibited varying degrees of antimicrobial and antitumor efficacy.

Q & A

Q. What are the optimal synthetic routes for N-(7-Chloro-2-oxo-1,2-dihydroquinolin-3-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including cyclization of substituted quinolines followed by acetamide coupling. For example, similar compounds (e.g., ) use:

- Step 1: Cyclocondensation of 7-chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with hydroxylamine to form the quinoline core.

- Step 2: Acetamide introduction via nucleophilic acyl substitution using acetyl chloride in the presence of Na₂CO₃ as a base .

Optimization Tips: - Use anhydrous DMF as a solvent to enhance reactivity.

- Purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to remove unreacted starting materials .

- Monitor reaction progress with TLC (Rf ~0.5 in hexane/ethyl acetate 1:1).

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm the presence of the acetamide (-NHCO-) proton (δ ~10.2 ppm) and the quinoline backbone (δ ~6.8–8.5 ppm) .

- IR Spectroscopy: Detect carbonyl stretches (C=O) at ~1680–1750 cm⁻¹ for the oxoquinoline and acetamide groups .

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for structure refinement. Key metrics: R factor <0.05, data-to-parameter ratio >15 .

Q. What initial biological screening assays are recommended to evaluate its potential bioactivity?

Methodological Answer:

- MTT Assay: Test cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7) at 10–100 µM concentrations .

- Enzyme Inhibition: Screen against kinases (e.g., VEGFR-2) using fluorescence-based assays .

- Comparative Analysis: Benchmark activity against structurally related compounds (e.g., chlorophenyl or methoxy-substituted analogs) to identify potency trends .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound’s structure?

Methodological Answer:

- Cross-Validation: Compare experimental NMR/IR data with DFT-calculated spectra (e.g., using Gaussian09 with B3LYP/6-31G* basis set). Discrepancies in chemical shifts >0.5 ppm may indicate conformational flexibility .

- Dynamic NMR: Probe tautomerism (e.g., keto-enol equilibrium in the quinoline ring) by variable-temperature ¹H NMR .

- X-ray Refinement: Resolve ambiguities in substituent orientation (e.g., acetamide position) via Hirshfeld surface analysis .

Q. What computational approaches are suitable for modeling interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to predict binding modes to VEGFR-2 (PDB: 3VO3). Focus on hydrogen bonding with kinase hinge regions (e.g., quinoline C=O interacting with Asp1046) .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA: ΔG < -30 kcal/mol) .

- Pharmacophore Modeling: Identify critical features (e.g., chloro-substituent for hydrophobic interactions) using Schrödinger’s Phase .

Q. How can structure-activity relationships (SAR) be established for derivatives of this compound?

Methodological Answer:

- Derivative Synthesis: Modify substituents at the 7-Cl (e.g., replace with F, OCH₃) and acetamide positions. Use Suzuki coupling for aryl substitutions .

- Biological Profiling: Test derivatives against a panel of 10+ cancer cell lines. Correlate IC₅₀ values with substituent hydrophobicity (ClogP) and electronic effects (Hammett σ) .

- 3D-QSAR: Build CoMFA/CoMSIA models (e.g., using SYBYL) to predict activity cliffs. Key descriptors: steric bulk at C-3, electrostatic potential near the acetamide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.